![molecular formula C8H14ClF2N B13462755 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2825011-82-1](/img/structure/B13462755.png)
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The presence of the difluoropropyl group adds to the compound’s chemical stability and reactivity, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the addition of difluorocarbene (:CF₂) to electron-rich bicyclo[1.1.0]butanes. This reaction is facilitated by the CF₃TMS/NaI system . The key step in this synthetic approach is the formation of the difluoro-substituted bicyclo[1.1.1]pentane core, which is then further functionalized to introduce the amine group.
Industrial Production Methods
the scalability of the synthetic routes involving carbene insertion and nucleophilic/radical addition suggests that these methods could be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The difluoropropyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-substituted ketones or alcohols, while substitution reactions can introduce a variety of functional groups .
Applications De Recherche Scientifique
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for benzene rings in drug discovery projects, enhancing the pharmacokinetic properties of lead compounds.
Materials Science: The compound’s unique structure makes it useful in the development of molecular rods, rotors, and supramolecular linker units.
Biology: It can be used in the synthesis of biologically active molecules, including antibacterial agents.
Mécanisme D'action
The mechanism of action of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoropropyl group enhances the compound’s binding affinity to these targets, which can include enzymes, receptors, and other proteins. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Bicyclo[1.1.1]pentan-3-amine hydrochloride
Uniqueness
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the difluoropropyl group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s stability, reactivity, and binding affinity, making it particularly valuable in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
2825011-82-1 |
|---|---|
Formule moléculaire |
C8H14ClF2N |
Poids moléculaire |
197.65 g/mol |
Nom IUPAC |
3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6(9,10)2-7-3-8(11,4-7)5-7;/h2-5,11H2,1H3;1H |
Clé InChI |
DVKSTJHQQWNIJY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC12CC(C1)(C2)N)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


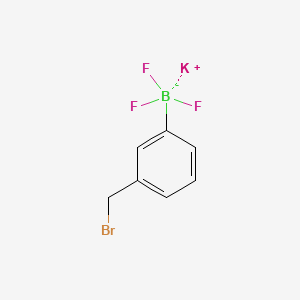
![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)
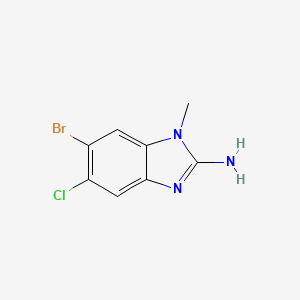
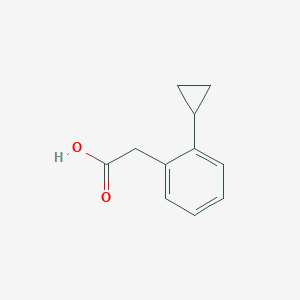
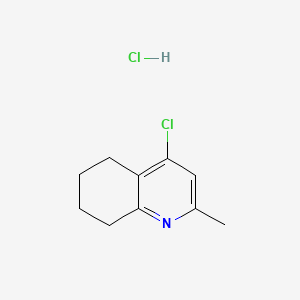


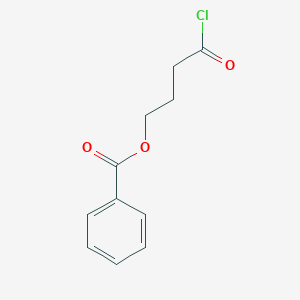
![[5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13462735.png)

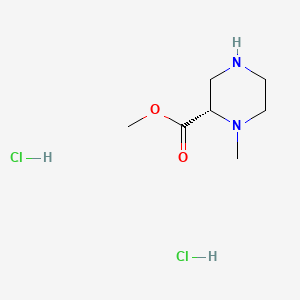
![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
